SS-208

説明

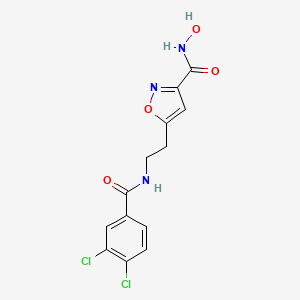

Structure

3D Structure

特性

IUPAC Name |

5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O4/c14-9-2-1-7(5-10(9)15)12(19)16-4-3-8-6-11(18-22-8)13(20)17-21/h1-2,5-6,21H,3-4H2,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGOILLZIAIYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245942-72-5 | |

| Record name | AVS-100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EYT5CWH6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SS-208: A Technical Guide to its Mechanism of Action as a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SS-208 (also known as AVS100) is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its primary mechanism of action is not through direct cytotoxicity to cancer cells, but rather through the modulation of the tumor microenvironment (TME). By specifically targeting HDAC6, this compound reprograms tumor-associated macrophages (TAMs) and enhances anti-tumor T-cell responses, leading to a potentiation of immunotherapy and significant anti-tumor effects in preclinical models. This document provides a comprehensive overview of the molecular mechanisms, key experimental data, and relevant methodologies associated with this compound.

Core Mechanism of Action: Selective HDAC6 Inhibition

This compound is an isoxazole-3-hydroxamate-based inhibitor that exhibits high selectivity for HDAC6. The primary consequence of HDAC6 inhibition is the hyperacetylation of its downstream substrates, most notably α-tubulin. While increased α-tubulin acetylation is a known biomarker of HDAC6 inhibition, the principal anti-tumor effects of this compound are mediated through its immunomodulatory activities.

Biochemical Potency and Selectivity

This compound demonstrates nanomolar potency against HDAC6 with significant selectivity over other HDAC isoforms. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities often seen with pan-HDAC inhibitors.

| Target | IC50 (nM) | Reference |

| HDAC6 | 12 | [1] |

Further selectivity data indicates that the IC50 values for other HDAC subtypes are greater than 1 µM.

Immunomodulation of the Tumor Microenvironment

The anti-tumor activity of this compound is predominantly driven by its ability to reshape the TME from an immunosuppressive to an immunostimulatory state. This is primarily achieved by altering the polarization of TAMs and enhancing the function of cytotoxic T lymphocytes.

Inhibition of M2 Macrophage Polarization

This compound effectively blocks the differentiation of immunosuppressive M2 macrophages.[1][2] This is a critical step in overcoming tumor-induced immune evasion.

-

Experimental Evidence: Treatment with this compound has been shown to prevent the upregulation of M2-related gene signatures and block the generation of CD206+ and Arg1+ M2 macrophages in both murine and human cell models.[2] In preclinical tumor models, this compound treatment leads to an increased ratio of pro-inflammatory M1 to anti-inflammatory M2 macrophages within the tumor.[2]

Enhancement of Anti-Tumor T-Cell Activity

By reducing the immunosuppressive influence of M2 macrophages and promoting a pro-inflammatory environment, this compound indirectly boosts the activity of anti-tumor T cells.

-

Experimental Evidence: In vivo studies have demonstrated that this compound treatment leads to an increased infiltration of CD8+ effector T cells into the tumor.[2] This is accompanied by an inflammatory and T-cell effector gene signature.[2] Furthermore, in combination with anti-PD-1 therapy, this compound treatment resulted in complete tumor remission in a melanoma model, and these cured mice were resistant to tumor rechallenge, indicating the development of long-term T-cell-mediated immunity.[2]

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are a consequence of its influence on key intracellular signaling pathways that govern macrophage polarization and T-cell function.

STAT6 Signaling Pathway in Macrophages

The STAT6 signaling pathway is a critical driver of M2 macrophage polarization. HDAC6 has been shown to be involved in the activation of this pathway. By inhibiting HDAC6, this compound is proposed to suppress STAT6 activation, thereby preventing M2 differentiation.

References

The Immunomodulatory Function of SS-208 in the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

SS-208, also known as AVS100, is a selective inhibitor of Histone Deacetylase 6 (HDAC6) that has emerged as a promising agent in cancer therapy. Unlike traditional cytotoxic agents, the primary anti-cancer function of this compound is not direct cell killing but rather the modulation of the tumor microenvironment to elicit a robust anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action, key experimental findings, and relevant protocols associated with this compound's function in cancer cells.

Core Mechanism of Action: Selective HDAC6 Inhibition

This compound is an isoxazole-3-hydroxamate-based, non-mutagenic compound that selectively inhibits HDAC6 with a high degree of potency.[1][2] The IC50 value for this compound against HDAC6 is 12 nM, with significantly less activity against other HDAC subtypes (IC50 > 1 µM).[2] HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, with key substrates that include α-tubulin and cortactin. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, a post-translational modification that impacts microtubule dynamics and cell motility. However, its most significant anti-tumor effects are mediated through the immune system.[1][3]

Immunomodulation of the Tumor Microenvironment

The anti-tumor activity of this compound is predominantly immune-mediated.[1][3] While it shows minimal direct cytotoxic effects on cancer cells in vitro, in vivo studies have demonstrated its ability to significantly reduce tumor growth in syngeneic mouse models of melanoma and colon cancer.[1][3][4][5][6] This effect is achieved through a multi-faceted remodeling of the tumor microenvironment.

Key Immunomodulatory Effects:

-

Enhanced T-Cell Infiltration and Activity: Treatment with this compound leads to an increased infiltration of CD8+ effector T cells and Natural Killer (NK) cells into the tumor.[1][3] This is accompanied by an inflammatory and T-cell effector gene signature.[4][5][6]

-

Macrophage Repolarization: this compound promotes the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[1][3] It specifically inhibits M2 polarization without affecting M1 polarization.

-

Synergy with Immune Checkpoint Inhibitors: this compound has been shown to potentiate the anti-tumor effects of anti-PD-1 therapy, leading to complete tumor remission in some preclinical models.[4][5][6] This suggests a promising role for this compound in combination immunotherapy strategies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

| Parameter | Value | Cell Line/Model | Reference |

| HDAC6 IC50 | 12 nM | In vitro enzyme assay | [2] |

| Other HDACs IC50 | > 1 µM | In vitro enzyme assay | [2] |

| In vivo Dosage* | 25 mg/kg i.p. | SM1 syngeneic melanoma mouse model | [1] |

| Experimental Model | Treatment | Outcome | Reference |

| SM1 syngeneic melanoma | This compound | Significant reduction in tumor growth; Increased infiltration of CD8+ and NK+ T cells; Enhanced M1/M2 macrophage ratio. | [1][3] |

| SM1 melanoma & CT26 colon cancer | This compound + anti-PD1 | Increased efficacy of anti-PD1 treatment; Complete remission in melanoma and increased response in colon cancer. | [4][5][6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating its in vivo efficacy.

Caption: Proposed signaling pathway of this compound in the tumor microenvironment.

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature concerning this compound.

In Vivo Syngeneic Mouse Model for Melanoma

-

Cell Line: Murine SM1 melanoma cells are utilized.

-

Animal Model: C57BL/6 mice are typically used as they are syngeneic to the SM1 cell line.

-

Tumor Implantation: A suspension of SM1 cells (e.g., 1 x 10^6 cells in PBS) is injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors are palpable or reach a certain volume, mice are randomized into treatment groups. This compound is administered intraperitoneally (i.p.) at a dose of 25 mg/kg, typically daily or on a specified schedule. Control groups receive a vehicle control. For combination studies, an anti-PD1 antibody is co-administered.

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and processed for further analysis.

-

Immunophenotyping: A portion of the tumor is dissociated into a single-cell suspension. Cells are then stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, NK1.1, F4/80, CD11c, CD206) and analyzed by flow cytometry to quantify the infiltration and polarization of different immune cell populations.

Macrophage Polarization Assay

-

Cell Source: Bone marrow-derived macrophages (BMDMs) are isolated from mice.

-

Cell Culture: BMDMs are cultured in the presence of M-CSF to promote differentiation.

-

Polarization: To induce M2 polarization, cells are treated with IL-4 and IL-13. To induce M1 polarization, cells are treated with LPS and IFN-γ.

-

This compound Treatment: this compound is added to the culture medium at various concentrations during the polarization process.

-

Analysis: The expression of M1 markers (e.g., iNOS) and M2 markers (e.g., Arginase-1) is assessed by qPCR or Western blotting to determine the effect of this compound on macrophage polarization.

Conclusion

This compound represents a novel approach to cancer therapy that leverages the body's own immune system to fight tumors. Its high selectivity for HDAC6 and its potent immunomodulatory effects, particularly in enhancing T-cell infiltration and repolarizing macrophages, make it a strong candidate for further development, especially in combination with immune checkpoint inhibitors. The data presented in this guide underscore the importance of understanding the intricate interplay between cancer cells and the immune microenvironment and highlight the potential of targeted therapies like this compound to shift the balance in favor of an anti-tumor response.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor this compound with Antitumor Activity in Syngeneic Melanoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The HDAC6 inhibitor AVS100 (SS208) induces a pro-inflammatory tumor microenvironment and potentiates immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "The HDAC6 inhibitor AVS100 (SS208) induces a pro-inflammatory tumor mi" by Damian Kovalovsky, Satish Noonepalle et al. [hsrc.himmelfarb.gwu.edu]

- 6. The HDAC6 inhibitor AVS100 (SS208) induces a pro-inflammatory tumor microenvironment and potentiates immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Targets of SS-208 Downstream of HDAC6

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-208, also known as AVS100, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily acts on non-histone protein substrates in the cytoplasm.[1][2] Unlike other HDACs, which are predominantly nuclear and regulate gene expression through histone modification, HDAC6 plays a crucial role in a variety of cellular processes, including cell migration, protein quality control, and signal transduction, by deacetylating key cytoplasmic proteins.[3][4] this compound has demonstrated significant anti-tumor activity, particularly in melanoma, which is largely attributed to its modulation of the tumor microenvironment.[5][6] This technical guide provides a comprehensive overview of the known biological targets of this compound downstream of HDAC6, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Biological Targets and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of its downstream substrates, thereby altering their function and impacting various signaling cascades. The key biological targets and pathways affected by this compound are detailed below.

α-Tubulin and Microtubule Dynamics

One of the most well-characterized substrates of HDAC6 is α-tubulin, a key component of microtubules.[3] The acetylation of α-tubulin on lysine 40 is a critical post-translational modification that influences microtubule stability and dynamics. By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin.

Quantitative Data:

| Cell Line/Model | Treatment | Effect on Acetylated α-Tubulin | Reference |

| SM1 Murine Melanoma | This compound (AVS100) | Increased levels | [5] |

Experimental Protocol: Western Blot for Acetylated α-Tubulin

A detailed protocol for assessing changes in α-tubulin acetylation following this compound treatment is provided below.

Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound at the desired concentration and duration.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, as well as HDAC inhibitors like trichostatin A (TSA) and sodium butyrate to preserve acetylation marks.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize, strip the membrane and re-probe with an antibody against total α-tubulin or a loading control like β-actin.

Signaling Pathway Diagram:

Heat Shock Protein 90 (HSP90) and Protein Folding

HDAC6 also deacetylates Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling.[3] Inhibition of HDAC6 leads to HSP90 hyperacetylation, which can impair its chaperone activity. While direct quantitative data for this compound's effect on HSP90 acetylation is not yet available, the established role of HDAC6 as the primary HSP90 deacetylase strongly suggests this interaction.

Experimental Protocol: Immunoprecipitation and Western Blot for Acetylated HSP90

This protocol is designed to enrich for and detect the acetylated fraction of HSP90.

Immunoprecipitation:

-

Prepare cell lysates as described for α-tubulin, ensuring the presence of HDAC inhibitors.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an anti-acetyl-lysine antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

Western Blotting:

-

Perform SDS-PAGE and western blotting as described previously.

-

Use a primary antibody against HSP90 to detect the acetylated fraction of the protein.

-

A parallel western blot of the input lysate should be performed to assess total HSP90 levels.

Signaling Pathway Diagram:

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation and immunity. The p65 subunit of NF-κB can be acetylated, which modulates its transcriptional activity. HDAC6 has been shown to deacetylate p65.[3] The anti-tumor effects of this compound are linked to the modulation of the tumor microenvironment, including the polarization of macrophages, a process in which NF-κB plays a significant role.[5]

Experimental Protocol: Analysis of p65 Acetylation and Nuclear Translocation

Nuclear and Cytoplasmic Fractionation:

-

Treat cells with this compound as desired.

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving differential centrifugation.

-

Measure protein concentration in both fractions.

Western Blotting:

-

Perform western blotting on both nuclear and cytoplasmic fractions.

-

To assess p65 acetylation, perform immunoprecipitation with an anti-p65 antibody followed by western blotting with an anti-acetyl-lysine antibody, or vice versa.

-

To assess nuclear translocation, probe the western blots of the fractions with an anti-p65 antibody. Use lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to verify the purity of the fractions.

Signaling Pathway Diagram:

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cell proliferation, survival, and inflammation. HDAC6 inhibition has been shown to affect the phosphorylation of STAT3.[5] This is particularly relevant to the this compound-mediated modulation of macrophage polarization, where STAT signaling is crucial.

Experimental Protocol: Analysis of STAT3 Phosphorylation

Western Blotting:

-

Prepare whole-cell lysates from this compound treated and untreated cells.

-

Perform western blotting as previously described.

-

Probe the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., at Tyr705 or Ser727).

-

Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

Signaling Pathway Diagram:

Conclusion

This compound, as a selective HDAC6 inhibitor, exerts its biological effects through the hyperacetylation of key cytoplasmic proteins. The primary and well-established downstream target is α-tubulin, leading to altered microtubule dynamics. Furthermore, inhibition of HDAC6 by this compound is strongly implicated in the hyperacetylation of HSP90 and the modulation of the NF-κB and STAT3 signaling pathways, which collectively contribute to its anti-tumor and immunomodulatory properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the intricate downstream effects of this compound and to further elucidate its therapeutic potential. Further research is warranted to provide more direct quantitative evidence for the impact of this compound on HSP90 acetylation and the precise molecular mechanisms by which it modulates NF-κB and STAT3 signaling.

References

- 1. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Histone Deacetylase 6 (HDAC6) Inhibitor SS-208

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-208 is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6) with significant anti-tumor activity.[1][2][3][4] Its mechanism of action, primarily through the modulation of the tumor microenvironment, makes it a compelling candidate for further investigation in oncology, particularly in the context of immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound.

Chemical Structure and Identification

This compound, also known as AVS100, is chemically described as 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide.[5]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide | [5] |

| CAS Number | 2245942-72-5 | [5] |

| Molecular Formula | C₁₃H₁₁Cl₂N₃O₄ | [5] |

| Molecular Weight | 344.15 g/mol | [5] |

| SMILES | C1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl | [5] |

| InChI Key | JFGOILLZIAIYGA-UHFFFAOYSA-N | [5] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Physical State | Solid powder | |

| Solubility | DMSO: 100 mg/mL (290.57 mM) | Sonication is recommended[3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 4 mg/mL (11.62 mM) | Sonication is recommended[3] | |

| Calculated logP | 1.8 | Computed by XLogP3 3.0[5] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Stability | Powder: Stable for 3 years at -20°C. In solvent: Stable for 1 year at -80°C. | [3] |

Pharmacological Properties

Mechanism of Action

This compound is a highly selective inhibitor of HDAC6.[1][2][3][4] HDAC6 is a class IIb histone deacetylase that primarily localizes in the cytoplasm and deacetylates non-histone proteins, including α-tubulin, a key component of the cytoskeleton. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can affect various cellular processes such as cell migration and immune cell function.

The anti-tumor activity of this compound is not primarily due to direct cytotoxicity to cancer cells. Instead, its efficacy is largely mediated by the modulation of the tumor immune microenvironment.[1][6]

Signaling Pathway

This compound's immunomodulatory effects are linked to the STAT3/PD-L1 signaling pathway. Inhibition of HDAC6 by this compound is thought to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. This downregulation is mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3). Reduced PD-L1 expression on tumor cells can enhance the anti-tumor immune response by preventing the inactivation of cytotoxic T lymphocytes.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of HDAC6.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ | Reference |

| HDAC6 | 12 nM | [2][3][4] |

| Other HDACs | > 1 µM | [2] |

In vivo, this compound treatment in a syngeneic melanoma mouse model leads to:

-

Increased infiltration of CD8+ T cells and Natural Killer (NK) cells into the tumor.[1]

-

An enhanced ratio of anti-tumor M1 macrophages to pro-tumor M2 macrophages within the tumor microenvironment.[1]

Preclinical Anti-Tumor Activity

In vivo studies have demonstrated the anti-tumor efficacy of this compound in a murine syngeneic melanoma model (SM1). Administration of this compound at 25 mg/kg via intraperitoneal injection resulted in a significant reduction in tumor growth.[1][3][4][6] Notably, this compound shows minimal direct cytotoxicity to melanoma cells in vitro, highlighting the importance of its immunomodulatory effects in its anti-cancer activity.[1]

Experimental Protocols

Synthesis of this compound

While a detailed step-by-step synthesis protocol is proprietary, the general synthesis of isoxazole-3-hydroxamates involves the reaction of a corresponding ester with hydroxylamine. The synthesis of the precursor 5-(2-((3,4-dichlorobenzoyl)amino)ethyl)isoxazole-3-carboxylate can be achieved through a multi-step process starting from commercially available materials. A general approach for the synthesis of related 3,4-diaryl-isoxazole-5-carboxamides has been described.[7]

In Vitro HDAC6 Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the IC₅₀ of this compound against HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a trypsin-like protease and a stop solution like Trichostatin A)

-

This compound (in DMSO)

-

96-well black plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add diluted this compound or vehicle control to the wells of a 96-well plate.

-

Add the recombinant HDAC6 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.

-

Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate for a further 15-20 minutes at room temperature or 37°C to allow for the development of the fluorescent signal.

-

Measure the fluorescence on a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.

Western Blot Analysis of Acetylated α-Tubulin

This protocol is used to assess the cellular activity of this compound by measuring the levels of acetylated α-tubulin, a direct downstream target of HDAC6.

Materials:

-

Cell line of interest (e.g., melanoma cell line)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an appropriate imaging system.

-

Strip the membrane (optional) and re-probe with an anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities to determine the relative increase in acetylated α-tubulin.[8]

Murine Syngeneic Melanoma Model

This protocol describes the in vivo evaluation of this compound's anti-tumor activity.

Materials:

-

C57BL/6 mice

-

Syngeneic melanoma cell line (e.g., SM1)

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Culture the melanoma cells and prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium).

-

Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10⁶ cells) into the flank of C57BL/6 mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to a pre-determined schedule (e.g., every 3-4 days).[4]

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell markers).

Conclusion

This compound is a promising selective HDAC6 inhibitor with a unique, immune-mediated mechanism of anti-tumor activity. Its ability to modulate the tumor microenvironment, particularly by enhancing the infiltration and activity of anti-tumor immune cells, positions it as a strong candidate for further preclinical and clinical development, potentially in combination with other immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the full therapeutic potential of this compound. Further studies are warranted to determine its full pharmacokinetic and toxicological profile and to explore its efficacy in a broader range of cancer models.

References

- 1. benchchem.com [benchchem.com]

- 2. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide | C13H11Cl2N3O4 | CID 135348858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Effects of SS-208 on Melanoma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

SS-208 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). While demonstrating significant anti-tumor activity in in vivo melanoma models, in vitro studies suggest its mechanism of action is nuanced, with evidence pointing towards a primary role in modulating the tumor microenvironment rather than direct cytotoxicity to melanoma cells. This technical guide provides a comprehensive overview of the available in vitro data on this compound and the broader effects of HDAC6 inhibition in melanoma, including detailed experimental protocols and visual representations of key signaling pathways and workflows.

Introduction to this compound and HDAC6 in Melanoma

Malignant melanoma remains a formidable challenge in oncology due to its high metastatic potential and propensity for therapeutic resistance.[1] Histone deacetylases (HDACs) have emerged as promising therapeutic targets in various cancers, as they play a crucial role in regulating gene expression and various cellular processes through the deacetylation of histone and non-histone proteins.[1]

HDAC6, a unique cytoplasmic class IIb HDAC, is a particularly attractive target. Its inhibition has been linked to anti-tumor immune responses.[2] this compound (also known as AVS100) is a novel, potent, and highly selective inhibitor of HDAC6.[1] Understanding its direct effects on melanoma cells in a controlled in vitro environment is critical for elucidating its complete mechanism of action and guiding further drug development.

Quantitative Data on this compound Activity and Effects

Enzymatic Inhibitory Activity of this compound

This compound demonstrates high potency and selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects that can be associated with pan-HDAC inhibitors.

| Target | IC50 | Reference |

| HDAC6 | 12 nM | [1] |

| Other HDAC Subtypes | > 1 µM | [1] |

In Vitro Effects on Melanoma Cell Lines

Direct in vitro studies on the effect of this compound on melanoma cell viability have shown minimal impact. Research on murine SM1 melanoma cells indicated that this compound has negligible effects on their viability in a direct cell culture setting. This pivotal finding suggests that the significant in vivo anti-tumor effects of this compound are likely mediated through indirect mechanisms, such as the modulation of the immune response within the tumor microenvironment.[2]

While direct data for this compound is limited, studies on other selective HDAC6 inhibitors and HDAC6 knockdown in human melanoma cell lines provide insights into the potential cellular consequences of targeting this enzyme.

| HDAC6 Inhibition Method | Melanoma Cell Line(s) | Observed In Vitro Effects | Reference |

| WT-161 (HDAC6 inhibitor) | CHL-1, SK-MEL-147, WM1366 | Increased apoptosis (35% to 92%), reduced cell viability and proliferation, decreased cell mobility. | [3] |

| HDAC6 knockdown (siRNA) | A375.S2 | Inhibited proliferation and colony formation, G0/G1 cell cycle arrest, induced apoptosis via a ROS-dependent mitochondrial pathway. | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

-

Cell Seeding: Plate melanoma cells (e.g., B16-F10, A375) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed melanoma cells in 6-well plates and treat with desired concentrations of the HDAC6 inhibitor for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for Acetylated α-Tubulin

This protocol is used to confirm the intracellular activity of an HDAC6 inhibitor by measuring the acetylation of its primary substrate, α-tubulin.

-

Cell Lysis: Treat melanoma cells with the HDAC6 inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action

Caption: this compound selectively inhibits HDAC6, leading to the accumulation of acetylated α-tubulin.

Experimental Workflow for In Vitro Evaluation

Caption: A general workflow for the in vitro assessment of this compound's effects on melanoma cells.

Conclusion

The available in vitro evidence indicates that this compound is a potent and selective inhibitor of HDAC6. While it shows minimal direct cytotoxicity to melanoma cells in culture, its ability to modulate the acetylation of HDAC6 substrates is a key mechanistic feature. The significant anti-tumor effects observed in vivo are likely attributable to the modulation of the tumor immune microenvironment, a promising avenue for melanoma therapy. Further in vitro studies using co-culture systems with immune cells could provide deeper insights into the indirect anti-melanoma effects of this compound. This whitepaper provides a foundational understanding for researchers and drug developers working on targeted therapies for melanoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The HDAC6 inhibitor AVS100 (SS208) induces a pro-inflammatory tumor microenvironment and potentiates immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC6 inhibitor WT-161 shows anti-melanoma effects in vitro | BioWorld [bioworld.com]

- 4. Down-Regulation of Deacetylase HDAC6 Inhibits the Melanoma Cell Line A375.S2 Growth through ROS-Dependent Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

SS-208: A Comprehensive Technical Guide on its HDAC6 Selectivity and Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SS-208 (also known as AVS100), a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] This document details its selectivity profile against other HDAC isoforms, its mechanism of action in modulating the tumor microenvironment, and relevant experimental methodologies.

Core Attributes of this compound

This compound is a novel isoxazole-3-hydroxamate-based compound identified as a highly selective HDAC6 inhibitor.[4] Its selective inhibition of HDAC6 has shown promising anti-tumor effects, particularly in melanoma models, by fostering a pro-inflammatory tumor microenvironment conducive to anti-tumor immune responses.[5][6]

Data Presentation: this compound Selectivity Profile

The inhibitory activity of this compound has been quantified against a panel of HDAC isoforms, demonstrating significant selectivity for HDAC6. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HDAC Isoform | IC50 Value |

| HDAC6 | 12 nM |

| HDAC8 | 1.23 µM |

| HDAC1 | 1.39 µM |

| HDAC11 | 5.12 µM |

| HDAC5 | 6.91 µM |

| HDAC7 | 8.34 µM |

| HDAC4 | 19.5 µM |

| HDAC9 | 38.2 µM |

Data sourced from multiple references.[1][2]

The data clearly indicates that this compound is over 100-fold more selective for HDAC6 compared to other HDAC isoforms, such as HDAC1, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC11.[2][7]

Mechanism of Action

This compound exerts its anti-tumor effects not through direct cytotoxicity to cancer cells, but by modulating the tumor microenvironment.[2][5] Inhibition of HDAC6 by this compound leads to an increase in pro-inflammatory tumor-infiltrating macrophages and CD8+ effector T cells.[5][6] This shift in the immune landscape within the tumor microenvironment enhances the efficacy of immunotherapies, such as anti-PD-1 treatment.[5][6] Furthermore, this compound has been shown to decrease the protein levels of Programmed Death-Ligand 1 (PD-L1) in melanoma cells.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments related to the evaluation of this compound.

In Vitro HDAC Inhibition Assay

A standard in vitro enzymatic assay is employed to determine the IC50 values of this compound against various HDAC isoforms.

-

Principle: The assay measures the enzymatic activity of recombinant human HDAC isoforms in the presence of varying concentrations of the inhibitor. The activity is typically monitored using a fluorogenic substrate that, upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

-

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 4, 5, 6, 7, 8, 9, 11)

-

Fluorogenic HDAC substrate

-

Assay buffer

-

Developer solution

-

This compound compound

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, the respective recombinant HDAC enzyme, and the diluted this compound.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified period.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Syngeneic Melanoma Mouse Model

To assess the in vivo anti-tumor efficacy of this compound, a syngeneic mouse model is utilized.

-

Animal Model: C57BL/6 mice.[1]

-

Procedure:

-

Subcutaneously inject SM1 melanoma cells into the flank of C57BL/6 mice.

-

Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound intraperitoneally (i.p.) at a specified dosage (e.g., 25 mg/kg) on a defined schedule (e.g., on days 4, 7, 12, 15, and 18).[1]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry to assess immune cell infiltration.

-

Mandatory Visualizations

This compound HDAC Selectivity Profile

Caption: Logical diagram illustrating the high selectivity of this compound for HDAC6 over other HDAC isoforms.

Proposed Mechanism of Action of this compound in the Tumor Microenvironment

Caption: Signaling pathway illustrating the proposed mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow diagram for assessing the in vivo anti-tumor efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | HDAC | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The HDAC6 inhibitor AVS100 (SS208) induces a pro-inflammatory tumor microenvironment and potentiates immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The HDAC6 inhibitor AVS100 (SS208) induces a pro-inflammatory tumor microenvironment and potentiates immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

The Pharmacokinetics and Pharmacodynamics of SS-208: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SS-208, also known as AVS100, is a selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-tumor activity, particularly in melanoma and colon cancer models.[1][2] Its primary mechanism of action involves the modulation of the tumor microenvironment to elicit a pro-inflammatory and anti-tumor immune response.[1][2] This technical guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key quantitative data, experimental protocols, and associated signaling pathways to support ongoing research and development efforts.

Pharmacokinetics

Preclinical studies in C57BL/6 mice have provided initial insights into the pharmacokinetic profile of this compound. Following oral administration, plasma concentrations of this compound peak at 3 hours and are no longer detectable after 24 hours, suggesting a relatively rapid absorption and clearance.[1] The choice of formulation has been shown to significantly impact bioavailability, with a polyethylene glycol (PEG-6000) formulation demonstrating superior performance compared to carboxymethylcellulose (CMC).[1]

Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Formulation | Value | Species | Administration Route | Reference |

| Time to Peak Concentration (Tmax) | PEG-6000 | 3 hours | C57BL/6 Mice | Oral Gavage | [1] |

| Detectable Plasma Levels | PEG-6000 | Undetectable at 24 hours | C57BL/6 Mice | Oral Gavage | [1] |

| Bioavailability | PEG-6000 | Higher than CMC formulation | C57BL/6 Mice | Oral Gavage | [1] |

Note: Specific Cmax and AUC values were not publicly available in the reviewed literature but the study indicated higher levels with the PEG-6000 formulation. Bioavailability was calculated using the formula: F = 100 × AUCpo × Div/AUCiv × Dpo.[1]

Experimental Protocol: Pharmacokinetic Study in Mice

Objective: To determine the plasma pharmacokinetic parameters of this compound following a single oral administration in male C57BL/6 mice.[1]

Methodology:

-

Animal Model: Male C57BL/6 mice were used for the study.

-

Formulations: this compound was formulated in either O-carboxymethylcellulose (CMC) or polyethylene glycol (PEG-6000).[1]

-

Administration: A single dose of this compound was administered via oral gavage to both fed and starved mice.[1]

-

Sample Collection: Blood samples were collected at various time points post-administration (n=3 mice per time point per group).[1]

-

Analysis: Plasma concentrations of this compound were determined using liquid chromatography-mass spectrometry (LC-MS).[1]

-

Data Analysis: Concentration-time curves were generated to determine pharmacokinetic parameters including Cmax, AUClast, and bioavailability.[1]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of HDAC6, which leads to a cascade of downstream events that culminate in an anti-tumor immune response. The IC50 for this compound against HDAC6 is 12 nM.

Mechanism of Action

This compound's anti-tumor activity is not primarily driven by direct cytotoxicity to cancer cells. Instead, it remodels the tumor microenvironment to be more pro-inflammatory.[1] This is achieved through several key mechanisms:

-

Increased Pro-inflammatory Macrophages: this compound treatment leads to an increase in pro-inflammatory tumor-infiltrating macrophages.[1]

-

Enhanced T-Cell Response: It promotes the infiltration of CD8 effector T cells with an inflammatory and T cell effector gene signature.[1]

-

Modulation of c-Myc: this compound treatment results in increased acetylation of the oncoprotein c-Myc and a reduction in total c-Myc protein levels.[1]

-

Potentiation of Immunotherapy: this compound has been shown to increase the efficacy of anti-programmed cell death protein 1 (anti-PD1) therapy, leading to complete remission in some melanoma models.[1]

Signaling Pathway

The inhibition of HDAC6 by this compound initiates a signaling cascade that ultimately enhances the anti-tumor immune response.

Caption: Signaling pathway of this compound (AVS100) in the tumor microenvironment.

Experimental Protocol: In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor effect of this compound as a standalone therapy and in combination with anti-PD1 treatment in mouse models of melanoma and colon cancer.[1]

Methodology:

-

Animal Models:

-

Treatment Groups:

-

Vehicle control

-

This compound (AVS100) standalone

-

Anti-PD1 antibody standalone

-

This compound and anti-PD1 combination

-

-

Administration:

-

This compound was administered daily via oral gavage at a dose of 100 mg/kg, formulated in PEG-6000.[1]

-

Anti-PD1 antibody was administered as per standard protocols.

-

-

Tumor Growth Monitoring: Tumor size was measured regularly to assess treatment efficacy.[1]

-

Immunophenotyping: At the end of the study, tumors were harvested for analysis of immune cell infiltration (e.g., macrophages, CD8 T cells) by flow cytometry or other methods.[1]

Experimental Workflow

References

The Role of SS-208 in Protein Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SS-208, also known as AVS100, is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Its targeted inhibition of HDAC6 leads to the hyperacetylation of various cytoplasmic proteins, most notably α-tubulin. This targeted activity modulates key cellular processes, including intracellular trafficking and signaling pathways, and has demonstrated significant anti-tumor effects in preclinical models. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on protein acetylation, and detailed protocols for its investigation.

Introduction to this compound and Protein Acetylation

Protein acetylation is a critical post-translational modification that regulates a vast array of cellular functions. The addition of an acetyl group to lysine residues, catalyzed by histone acetyltransferases (HATs), and its removal by histone deacetylases (HDACs), serves as a molecular switch that can alter protein stability, localization, and enzymatic activity. HDACs are a family of enzymes that are often dysregulated in various diseases, including cancer, making them attractive therapeutic targets.

This compound is a novel isoxazole-3-hydroxamate-based compound that exhibits high selectivity for HDAC6, a unique class IIb HDAC primarily located in the cytoplasm. Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of this compound for HDAC6 allows for a more targeted therapeutic approach with a potentially improved safety profile.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of HDAC6. By binding to the active site of the enzyme, this compound prevents the deacetylation of HDAC6 substrates.

Direct Inhibition of HDAC6

This compound's inhibitory activity against HDAC6 has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Target | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 12 | - |

| HDAC1 | >1000 | >83-fold |

| HDAC2 | >1000 | >83-fold |

| HDAC3 | >1000 | >83-fold |

| HDAC8 | >1000 | >83-fold |

| HDAC11 | >1000 | >83-fold |

Table 1: Inhibitory activity and selectivity of this compound against various HDAC isoforms.

Downstream Effects on Protein Acetylation

The most well-characterized downstream effect of HDAC6 inhibition by this compound is the increased acetylation of α-tubulin, a key component of the microtubule network. Acetylated α-tubulin is associated with more stable microtubules, which can impact cell motility, morphology, and intracellular transport.

Furthermore, this compound has been shown to modulate other signaling pathways. Notably, it can reduce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival. This leads to the downregulation of its target genes, such as Programmed Death-Ligand 1 (PD-L1), which plays a crucial role in immune evasion by cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its investigation.

Detailed Experimental Protocols

NanoBRET™ Target Engagement Intracellular HDAC Assay

This protocol is adapted from the Promega technical manual and is used to determine the IC50 of this compound for HDAC6 in living cells.

Materials:

-

HEK293 cells

-

HDAC6-NanoLuc® fusion vector

-

FuGENE® HD Transfection Reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

White, 96-well assay plates

Procedure:

-

Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified, 5% CO2 incubator.

-

Transfection: Prepare transfection complexes by mixing the HDAC6-NanoLuc® fusion vector and FuGENE® HD Transfection Reagent in Opti-MEM® according to the manufacturer's instructions. Add the complexes to the cells and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM®.

-

Tracer Addition: Add the NanoBRET™ Tracer to each well at the recommended concentration.

-

Compound Treatment: Add the serially diluted this compound or vehicle control to the wells.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Signal Detection: Read the plate on a luminometer equipped with filters for measuring NanoLuc® emission (450 nm) and the tracer's fluorescence (610 nm).

-

Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value.

Western Blot for Acetylated α-Tubulin and Phospho-STAT3

This protocol describes the detection of changes in protein acetylation and phosphorylation in response to this compound treatment.

Materials:

-

Melanoma cell line (e.g., SM1)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment: Plate melanoma cells and treat with various concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Syngeneic Melanoma Mouse Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor activity.

Materials:

-

C57BL/6 mice

-

SM1 melanoma cell line

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject SM1 melanoma cells (e.g., 1 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of C57BL/6 mice.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle control according to the desired schedule.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.

Conclusion

This compound is a highly selective and potent HDAC6 inhibitor with a clear mechanism of action centered on the hyperacetylation of cytoplasmic proteins. Its ability to modulate the microtubule network and key signaling pathways like STAT3 provides a strong rationale for its development as a therapeutic agent, particularly in oncology. The detailed protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound in protein acetylation and its potential clinical applications.

Initial Safety and Toxicity Profile of SS-208: A Technical Overview

This technical guide provides a comprehensive summary of the initial safety and toxicity data for the investigational compound SS-208. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation of this compound.

Introduction to this compound

This compound is a novel small molecule inhibitor of the tyrosine kinase receptor, a key signaling node implicated in various proliferative diseases. This document outlines the foundational non-clinical safety studies conducted to support a first-in-human (FIH) clinical trial. The studies were designed to identify potential target organs for toxicity, establish a safe starting dose for human trials, and to be in compliance with Good Laboratory Practice (GLP) regulations.[1][2]

Data Summary

The following tables summarize the quantitative data from the initial safety and toxicity assessment of this compound.

Table 1: Single-Dose Toxicity of this compound in Rodent and Non-Rodent Species

| Species | Route of Administration | MTD (mg/kg) | LD₅₀ (mg/kg) | Key Observations |

| Sprague-Dawley Rat | Oral (gavage) | 1000 | >2000 | Mild sedation at doses ≥ 1000 mg/kg, reversible within 24 hours. |

| Beagle Dog | Oral (capsule) | 500 | >1000 | Emesis observed at doses ≥ 750 mg/kg. No other significant clinical signs. |

MTD: Maximum Tolerated Dose; LD₅₀: Lethal Dose, 50%

Table 2: Repeat-Dose Toxicity of this compound (28-Day Study)

| Species | Route of Administration | NOAEL (mg/kg/day) | Key Target Organs of Toxicity | Key Findings |

| Sprague-Dawley Rat | Oral (gavage) | 50 | Liver, Kidney | Reversible, dose-dependent increases in liver enzymes (ALT, AST) and mild renal tubular degeneration at doses > 50 mg/kg/day. |

| Beagle Dog | Oral (capsule) | 30 | Gastrointestinal Tract, Liver | Dose-dependent gastrointestinal disturbances (emesis, diarrhea) and slight elevation in alkaline phosphatase (ALP) at doses > 30 mg/kg/day. |

NOAEL: No-Observed-Adverse-Effect Level

Table 3: Safety Pharmacology Core Battery Assessment of this compound

| System | Assay | Species | Key Findings |

| Central Nervous System | Modified Irwin Test | Sprague-Dawley Rat | No adverse effects on neurobehavioral parameters up to 1000 mg/kg. |

| Cardiovascular System | hERG in vitro assay | CHO cells | IC₅₀ > 30 µM, indicating low potential for QT prolongation. |

| Telemetry | Beagle Dog | No significant effects on blood pressure, heart rate, or ECG parameters up to 100 mg/kg. | |

| Respiratory System | Whole-body plethysmography | Sprague-Dawley Rat | No adverse effects on respiratory rate or tidal volume up to 1000 mg/kg. |

hERG: human Ether-a-go-go-Related Gene; IC₅₀: Half maximal inhibitory concentration

Table 4: Genotoxicity Profile of this compound

| Assay | Test System | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Negative |

| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Negative |

| In vivo Micronucleus | Rat Bone Marrow | Negative |

Experimental Protocols

Detailed methodologies for the key safety and toxicity studies are provided below.

3.1. Repeat-Dose Toxicity Study (28-Day)

-

Test System: Sprague-Dawley rats and Beagle dogs were chosen as the rodent and non-rodent species, respectively.[3]

-

Group Size: Each dose group consisted of 10 male and 10 female rats, and 4 male and 4 female dogs.

-

Dosing: this compound was administered daily via oral gavage to rats and in gelatin capsules to dogs for 28 consecutive days. Dose levels were determined based on prior dose range-finding studies. A control group received the vehicle only.

-

Observations: Clinical signs, body weight, and food consumption were monitored daily.

-

Clinical Pathology: Blood and urine samples were collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Anatomic Pathology: At the end of the 28-day dosing period, a full necropsy was performed on all animals. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

3.2. Safety Pharmacology - Cardiovascular Assessment (Telemetry in Dogs)

-

Test System: Male and female Beagle dogs were surgically implanted with telemetry transmitters for the continuous monitoring of cardiovascular parameters.

-

Dosing: A crossover design was used, where each dog received a single oral dose of vehicle control and this compound at three different dose levels, with a washout period between each dose.

-

Data Collection: Blood pressure, heart rate, and electrocardiogram (ECG) were continuously recorded from 2 hours pre-dose to 24 hours post-dose.

-

Analysis: The collected data were analyzed for any significant changes from baseline and compared to the vehicle control group.

3.3. Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations were used to detect point mutations (base substitutions and frameshifts).

-

Methodology: The tester strains were exposed to this compound at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) was counted and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualizations

Caption: Workflow of a 28-Day Repeat-Dose Toxicity Study.

References

Methodological & Application

Application Notes and Protocols for the Selective HDAC6 Inhibitor SS-208

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SS-208 (also known as AVS100) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates several non-histone proteins, with α-tubulin being a major substrate. The inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics, cell motility, and intracellular transport. Dysregulation of HDAC6 activity has been implicated in various diseases, including cancer. This compound has demonstrated anti-tumor activity in preclinical models of melanoma.[1][3] Notably, its therapeutic effect in vivo is suggested to be primarily mediated through the modulation of the tumor microenvironment and enhancement of anti-tumor immune responses, as it shows minimal direct cytotoxicity to melanoma cells in vitro.[3][4][5]

These application notes provide detailed protocols for the in vitro characterization of this compound's effects on cultured cancer cells. The included procedures cover essential assays for confirming on-target activity, assessing cytotoxic effects, and investigating its immunomodulatory potential.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various HDAC isoforms, highlighting its selectivity for HDAC6.[1][2]

| Target | IC50 (nM) |

| HDAC6 | 12 |

| HDAC1 | 1,390 |

| HDAC8 | 1,230 |

| HDAC11 | 5,120 |

| HDAC5 | 6,910 |

| HDAC7 | 8,340 |

Table 2: Recommended Seeding Densities for A375 Melanoma Cells

Provides initial cell seeding densities for common culture formats to achieve an appropriate confluence for experimentation.

| Culture Vessel | Seeding Density (cells/cm²) | Volume of Medium |

| 96-well plate | 1.5 x 10⁴ | 100 µL |

| 24-well plate | 1.5 x 10⁴ | 500 µL |

| 6-well plate | 1.2 x 10⁴ | 2 mL |

| T-25 Flask | 1.2 x 10⁴ | 5 mL |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of A375 Human Melanoma Cells

This protocol outlines the basic procedures for maintaining and passaging the A375 adherent human melanoma cell line.

Materials:

-

A375 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, and 1% Penicillin-Streptomycin.[3]

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO₂)[6]

-

Microscope

-

Hemocytometer and Trypan Blue

Procedure:

-

Maintenance: Culture A375 cells in a T-75 flask with complete DMEM. Maintain the culture in a humidified incubator at 37°C with 5% CO₂.[3] Change the medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the cell layer is covered. Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 5 mL of complete DMEM.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

-

Determine cell count and viability using a hemocytometer and Trypan Blue.

-

Seed new culture flasks at a split ratio of 1:3 to 1:4.[4]

Protocol 2: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium

Procedure:

-

Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, dissolve 3.44 mg of this compound (Molecular Weight: 344.15 g/mol ) in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]

-

Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.

-

Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Ensure the vehicle control receives the same final concentration of DMSO as the highest dose of this compound.

-

Protocol 3: Cell Viability (MTS) Assay

This assay is used to measure the direct cytotoxic effect of this compound on melanoma cells.

Materials:

-

A375 cells

-

96-well tissue culture plates

-

This compound working solutions

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

-

Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Compound Treatment: Prepare a series of this compound dilutions (e.g., 0.01, 0.1, 1, 10, 50, 100 µM) in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

-

Incubate for 48 or 72 hours.

-

Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Western Blot for Acetylated α-Tubulin

This protocol verifies the on-target activity of this compound by detecting the hyperacetylation of its substrate, α-tubulin.

Materials:

-

A375 cells

-

6-well plates

-

This compound working solutions

-

RIPA lysis buffer with protease and HDAC inhibitors (e.g., Trichostatin A)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, transfer apparatus, PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-acetylated-α-tubulin, Mouse anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL chemiluminescence substrate

Procedure:

-

Cell Treatment: Seed A375 cells in 6-well plates. When cells reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 6-24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.[7]

-

Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[7]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.[7]

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

-

Analysis: Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

Protocol 5: Immune Cell Co-culture and Cytotoxicity Assay

This protocol assesses the ability of this compound to enhance T-cell-mediated killing of melanoma cells.

Materials:

-

A375 melanoma cells

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound working solutions

-

Recombinant human IL-2

-

Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Activation (Optional but Recommended): Activate T-cells within the PBMC population by culturing them for 2-3 days with anti-CD3/CD28 beads and low-dose IL-2 (e.g., 20 U/mL).

-

Co-culture Setup:

-

Seed A375 cells (target cells) in a 96-well plate at 10,000 cells/well and allow them to adhere overnight.

-

The next day, treat the A375 cells with a non-toxic concentration of this compound (e.g., 500 nM) or vehicle control for 4-6 hours.

-

Add PBMCs (effector cells) to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1).

-

-

Incubation: Co-culture the cells for 24-48 hours in a 37°C, 5% CO₂ incubator.

-

Cytotoxicity Measurement: Measure the killing of target cells using a suitable assay. For an LDH assay, collect the supernatant and measure LDH release according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of specific lysis for each condition relative to control wells (target cells alone and effector cells alone).

Visualizations

References

- 1. biomol.com [biomol.com]